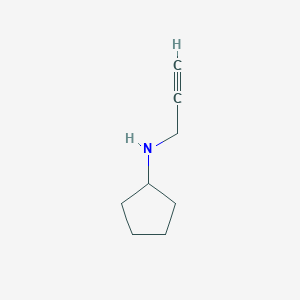

N-(prop-2-yn-1-yl)cyclopentanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

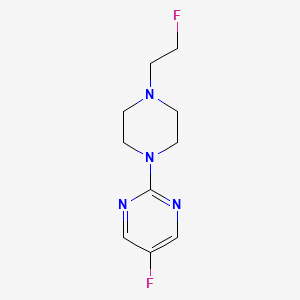

“N-(prop-2-yn-1-yl)cyclopentanamine” is a chemical compound with the molecular formula C8H13N . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. One method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as mass spectrometry . The InChI code for this compound is 1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 .Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For instance, it undergoes visible-light-induced oxidative formylation with molecular oxygen . It also reacts with phenyl isothiocyanate and carbon disulfide in the presence of KOH .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular weight is 123.2 . More detailed properties like boiling point, density, etc., can be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Neurodegenerative Disorders Research : N-(prop-2-yn-1-yl)cyclopentanamine derivatives have been studied for their potential in neurodegenerative disorders like Alzheimer's disease. They have been used in the development of PET tracers for assessing N-methyl-D-aspartate receptor (NMDAr) bio-availability in vivo, which is crucial for understanding and potentially treating these disorders (Christiaans et al., 2014).

Chemical Synthesis and Structural Analysis : Research has focused on the cyclocondensation reactions of N-(prop-2-yn-1-yl)- derivatives, leading to the formation of various heterocyclic compounds. This chemical exploration is vital for understanding the structural and functional aspects of these compounds (Novikov et al., 2011).

Parkinson’s Disease Treatment Research : Some derivatives of this compound have shown promise in treating Parkinson's disease. These compounds have demonstrated the ability to promote the survival of cultured dopamine neurons and may have the potential to restore dopaminergic innervation in the brain (Ardashov et al., 2019).

Catalysis and Polymerization Studies : The compound has been used in the synthesis and structural characterization of metal complexes, which have shown significant catalytic activities. This research is crucial for advancements in the field of catalysis and materials science (Shin et al., 2016).

Antiepileptic Activity : this compound derivatives have been explored for their antiepileptic activity. This research contributes to the development of new therapeutic agents for epilepsy and related neurological disorders (Rajak et al., 2013).

Antimicrobial Research : There is ongoing research into the antimicrobial properties of this compound derivatives. Such studies are vital for discovering new antibiotics and treatments for bacterial infections (Yancheva et al., 2012).

Mecanismo De Acción

The mechanism of action of “N-(prop-2-yn-1-yl)cyclopentanamine” in chemical reactions involves various processes. For example, in the visible-light-induced oxidative formylation, both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway .

Safety and Hazards

“N-(prop-2-yn-1-yl)cyclopentanamine” is associated with several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

N-prop-2-ynylcyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-7-9-8-5-3-4-6-8/h1,8-9H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWLDSWPEXCQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)

![2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2613369.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)